Leu-beta-Ala

説明

Significance of Beta-Amino Acids in Advanced Peptide Design and Function

Beta-amino acids are structural isomers of their more common α-amino acid counterparts, with the amino group attached to the β-carbon instead of the α-carbon. This seemingly subtle difference has profound consequences for peptide structure and function. One of the most significant advantages of incorporating β-amino acids into peptide chains is the enhanced resistance to enzymatic degradation. nih.gov Proteases, which are enzymes that break down proteins and peptides, are highly specific for the α-peptide bond. The altered backbone geometry of β-peptides and mixed α,β-peptides often renders them poor substrates for these enzymes, thereby increasing their stability in biological systems. nih.gov

Furthermore, the presence of an additional carbon atom in the backbone of β-amino acids allows for a greater degree of conformational flexibility and the potential to form novel secondary structures not observed in α-peptides. nih.gov This expanded structural diversity provides immense scope for molecular design, enabling the creation of peptidomimetics with tailored functions. nih.gov Researchers can fine-tune the shape and functionality of peptides to create analogues with potent biological activities, including receptor agonists and antagonists, antimicrobial agents, and enzyme inhibitors. nih.govtargetmol.com

Overview of Dipeptide Structures and Their Role in Academic Research

Dipeptides, the simplest form of peptides consisting of two amino acids linked by a peptide bond, serve as fundamental building blocks in the study of protein structure and function. Their relatively simple structure allows for detailed investigations into the relationship between chemical composition and biological activity. technologynetworks.com Dipeptides are instrumental in understanding the conformational preferences of amino acid residues and how these preferences influence the larger architecture of polypeptides and proteins. technologynetworks.com

In academic research, dipeptides are widely used as model systems to explore a variety of biological phenomena. They have been implicated in diverse biological activities, including antioxidant, antimicrobial, and neurotransmitter functions. frontiersin.orgnih.govyoutube.com For instance, certain dipeptides have been shown to scavenge free radicals and inhibit lipid peroxidation. frontiersin.orgyoutube.com Their low molecular weight and structural simplicity also make them attractive candidates for drug discovery and development, as they can be readily synthesized and modified to optimize their pharmacological properties. technologynetworks.comnih.gov

Historical Context of Beta-Peptide Research and its Evolution

The field of peptide research has a rich history, beginning with the discovery of the first hormone, secretin, in 1902. researchgate.net This was followed by seminal discoveries such as the elucidation of the structure of oxytocin in 1953 and the chemical synthesis of insulin in 1965. researchgate.net The development of solid-phase peptide synthesis by Robert Bruce Merrifield in the early 1960s revolutionized the field, making the synthesis of peptides more efficient and accessible. researchgate.net

Research into β-peptides emerged as a significant subfield later, driven by the desire to create peptide analogues with improved therapeutic properties. Early studies in the 1990s by researchers like Dieter Seebach and Samuel Gellman laid the groundwork for understanding the structural and biological properties of β-peptides. sigmaaldrich.com Their work demonstrated that β-peptides could fold into stable, predictable secondary structures, much like their α-peptide counterparts, but with the added benefit of proteolytic stability. sigmaaldrich.com This discovery opened up new avenues for the design of novel biomaterials and therapeutic agents.

While specific historical milestones for Leu-beta-Ala are not available, its conceptual foundation lies within this broader evolution of peptide science. The progression from studying natural α-peptides to designing synthetic β-peptides and mixed α,β-peptides reflects a continuous effort to expand the chemical toolbox for creating molecules with enhanced stability and tailored biological functions. The hypothetical study of this compound would be a direct extension of this scientific trajectory, aiming to harness the unique properties of both α- and β-amino acids within a single, simple molecule.

Structure

3D Structure

特性

IUPAC Name |

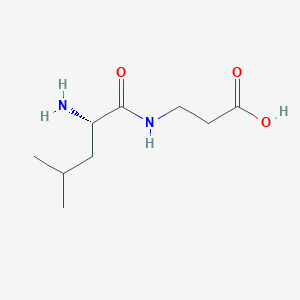

3-[(2-amino-4-methylpentanoyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-6(2)5-7(10)9(14)11-4-3-8(12)13/h6-7H,3-5,10H2,1-2H3,(H,11,14)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFXOQFNBROAEHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCCC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30806-09-8 | |

| Record name | NSC343020 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343020 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies for Leu Beta Ala and Analogous Beta Peptides

Chemical Synthesis Approaches

Chemical methods for synthesizing β-peptides have been extensively developed, with adaptations to both solid-phase and solution-phase techniques. These approaches often require specific coupling reagents and protecting group strategies to accommodate the different reactivity and steric hindrance of β-amino acids.

Solid-Phase Peptide Synthesis (SPPS) Adaptations for Beta-Amino Acid Incorporation

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide synthesis, and its adaptation for β-amino acid incorporation is a significant area of research. While standard SPPS protocols can be used, the incorporation of β-amino acids often presents challenges such as slower coupling kinetics and a higher tendency for aggregation, especially in longer sequences. researchgate.netnih.gov The structure of β-amino acids, with an additional carbon in the backbone, can lead to steric hindrance and altered reactivity. biotage.com

Difficult sequences, particularly those rich in hydrophobic or β-branched amino acids, are prone to forming strong inter- or intramolecular interactions, leading to aggregation and reduced solubility. nih.gov This can hinder subsequent coupling and deprotection steps. To overcome these issues, modifications to standard SPPS protocols are often necessary. These can include the use of more potent coupling reagents, elevated temperatures (microwave irradiation), or the introduction of backbone modifications to disrupt secondary structure formation. nih.govacs.org The choice of resin and linker can also be critical for the successful synthesis of β-peptides. For instance, a trityl chloride resin has been successfully employed in the solid-phase synthesis of the dipeptide histidine-β-alanine. researchgate.net

Solution-Phase Peptide Synthesis Strategies for Leu-beta-Ala

Solution-phase peptide synthesis, while often more labor-intensive than SPPS, offers flexibility and is well-suited for the synthesis of short peptides like this compound. libretexts.orgmasterorganicchemistry.com This approach involves the stepwise coupling of protected amino acids in a suitable solvent. ijmpronline.com A key advantage is that intermediates can be purified at each step, ensuring the final product's high purity.

The synthesis of α,β-dipeptides like this compound in solution typically involves the coupling of an N-protected α-amino acid (like Boc-L-leucine) with a C-protected β-amino acid (like β-alanine tert-butyl ester). researchgate.net After the coupling reaction, the protecting groups are removed to yield the final dipeptide. researchgate.net For example, a study reported the synthesis of a series of α,β-dipeptides, including Leu-β-Ala, by coupling N-Boc protected α-amino acids with β-alanine, followed by deprotection. researchgate.net

Advanced Coupling Reagents and Protecting Group Schemes in Beta-Peptide Synthesis

The success of β-peptide synthesis, in both solid and solution phases, heavily relies on the choice of coupling reagents and protecting groups. Due to the often-reduced reactivity of β-amino acids, more powerful coupling reagents are frequently required to achieve high coupling efficiency and minimize side reactions like racemization. bachem.comrsc.org

Coupling Reagents: Uronium and phosphonium (B103445) salt-based reagents are among the most effective for peptide coupling. sigmaaldrich.comnih.gov Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are commonly used. bachem.comsigmaaldrich.com HATU, in particular, is noted for its high reactivity and ability to facilitate difficult couplings with less epimerization. nih.govpeptide.com Newer reagents based on Oxyma Pure, such as COMU, have been developed as safer and highly efficient alternatives to benzotriazole-based reagents. bachem.comsigmaaldrich.com

| Coupling Reagent | Class | Key Features |

| HATU | Aminium/Uronium Salt | High reactivity, fast, less epimerization, good for hindered couplings. nih.govpeptide.com |

| HBTU/TBTU | Aminium/Uronium Salt | Efficient, commonly used, cost-effective. bachem.comnih.gov |

| PyBOP | Phosphonium Salt | Generates OBt esters, widely used in SPPS and solution synthesis. sigmaaldrich.com |

| COMU | Uronium Salt (Oxyma-based) | High efficiency, safer alternative to HOBt-based reagents. sigmaaldrich.compeptide.com |

| DCC | Carbodiimide | One of the original coupling reagents, often used with additives like HOBt to reduce racemization. bachem.com |

Protecting Groups: Protecting groups are essential to prevent unwanted side reactions at the N-terminus and reactive side chains. thermofisher.comresearchgate.net The choice of protecting groups must be orthogonal, meaning one can be removed without affecting the others. peptide.com

Combinatorial Synthesis Approaches for Leu-Ala Scaffolds

Combinatorial chemistry provides a powerful platform for the rapid generation of large libraries of compounds for screening and drug discovery. google.com Split-and-mix synthesis is a common technique used to create vast peptide libraries on a solid support. psu.edu This approach has been applied to the synthesis of peptidomimetics and peptides containing non-standard amino acids, including β-amino acids. acs.orgpsu.edu

For Leu-Ala scaffolds, combinatorial approaches can be used to explore a wide range of structural diversity by varying substituents on both the leucine (B10760876) and alanine (B10760859) residues. nih.gov For example, a study focused on developing β-secretase (BACE) inhibitors utilized efficient combinatorial synthesis to investigate the structure-activity relationship of a Leu*Ala hydroxyethylene scaffold. nih.gov The generation of such libraries can be facilitated by advanced synthetic techniques, such as microwave-assisted synthesis, which can accelerate the coupling steps and improve the quality of the resulting library. acs.org The design of these libraries can also incorporate methods that allow for easy decoding of the sequence on each bead, for instance, through amino acid analysis. psu.edu

Enzymatic and Biocatalytic Synthesis Routes for Beta-Amino Acids and Peptides

Enzymatic and biocatalytic methods offer a green and highly selective alternative to chemical synthesis for producing β-amino acids and β-peptides. researchgate.netnih.gov These methods operate under mild conditions and can offer excellent stereoselectivity, which is often challenging to achieve chemically. nih.govacs.org

Utilization of L-Aspartate Alpha-Decarboxylase (ADC) and Related Enzymes for Beta-Alanine Production

The primary route for the industrial production of β-alanine is through the enzymatic decarboxylation of L-aspartic acid, catalyzed by L-aspartate-α-decarboxylase (ADC, EC 4.1.1.11). ebi.ac.ukcapes.gov.brrsc.org This pyruvoyl-dependent enzyme is found in various bacteria, such as E. coli and Bacillus subtilis. ebi.ac.uknih.gov The enzyme itself is synthesized as a proenzyme that undergoes self-cleavage to form active α and β subunits. ebi.ac.uk

The ADC from E. coli has been shown to be remarkably thermostable, with increasing activity up to 90°C. capes.gov.brrsc.org Its optimal pH for activity is around 7.5. uniprot.org The catalytic process involves the decarboxylation of L-aspartate to produce β-alanine and carbon dioxide. uniprot.org Researchers have focused on improving the catalytic stability and efficiency of ADC through molecular engineering techniques like directed evolution and random mutagenesis to make the industrial application more feasible. nih.gov Besides ADC, other enzymes are also being explored for the synthesis of β-amino acids and their incorporation into peptides. For instance, β-aminopeptidases have been identified that can hydrolyze N-terminal β-amino acids and, under reverse conditions, could be used for the synthesis of β-peptides. nih.gov

| Enzyme | Reaction | Source Organism (Example) | Key Characteristics |

| L-Aspartate-α-decarboxylase (ADC) | L-aspartate → β-alanine + CO2 | Escherichia coli, Bacillus subtilis | Pyruvoyl-dependent, high thermostability, optimal pH ~7.5. ebi.ac.ukcapes.gov.bruniprot.org |

| β-Aminopeptidases | Hydrolysis/Synthesis of N-terminal β-amino acids | Gram-negative bacteria, Aspergillus fungus | Unique ability to act on β-amino acids, potential for stereoselective synthesis. nih.gov |

| Alanine 2,3-aminomutase | α-alanine ⇌ β-alanine | Various prokaryotes | Converts α-alanine to β-alanine. google.com |

Metabolic Engineering Strategies for Beta-Alanine Biosynthesis

Metabolic engineering offers a sustainable alternative to chemical synthesis for producing β-alanine, the only naturally occurring β-amino acid. researchgate.nethep.com.cn By modifying the metabolic pathways of microorganisms like Corynebacterium glutamicum and Escherichia coli, researchers can enhance the production of β-alanine from simple carbon sources like glucose. researchgate.netmdpi.com

A common strategy involves engineering lysine-producing strains of C. glutamicum. researchgate.nethep.com.cn To increase the precursor pool for β-alanine, metabolic flux is redirected. This is achieved by deleting genes such as pck to reduce oxaloacetate consumption and poxB to promote pyruvate (B1213749) accumulation. researchgate.nethep.com.cn To further channel metabolites toward β-alanine, the synthesis of byproducts like lysine (B10760008) is reduced by weakening the expression of genes like lysC. researchgate.nethep.com.cn The final step involves overexpressing key enzymes in the β-alanine biosynthesis pathway, such as aspartate-α-decarboxylase, aspartate ammonia-lyase, and aspartate aminotransferase, using strong promoters. researchgate.nethep.com.cn These combined modifications have led to significant yields, with one engineered C. glutamicum strain producing 70.8 g/L of β-alanine in a fed-batch fermenter. researchgate.nethep.com.cn Another engineered strain achieved a titer of 166.6 g/L. researchgate.net

In E. coli, strategies have focused on the reductive branch of the tricarboxylic acid (TCA) cycle under anaerobic conditions, which is considered a more profitable and greener method. mdpi.com This pathway allows for the capture and conversion of CO2 into oxaloacetate, a precursor for β-alanine. mdpi.com Engineering efforts include knocking out genes like aspA to block the conversion of fumaric acid to L-aspartate, thereby directing the flux towards β-alanine. mdpi.com By overexpressing key enzymes, an engineered E. coli strain was able to produce 1.07 g/L of β-alanine from glycerol (B35011) under anaerobic conditions. mdpi.com

Table 1: Examples of Metabolic Engineering for β-Alanine Production

| Host Organism | Engineering Strategy | Key Genes Modified | Carbon Source | β-Alanine Titer |

|---|---|---|---|---|

| Corynebacterium glutamicum | Redirect flux from lysine production. | pck (deleted), poxB (deleted), lysC (weakened), panD, aspA, aat (overexpressed) | Glucose | 70.8 g/L researchgate.nethep.com.cn |

| Corynebacterium glutamicum | Systems metabolic engineering. | Not specified | Glucose | 166.6 g/L researchgate.net |

Whole-Cell Biocatalysis for Beta-Peptide Synthesis

Whole-cell biocatalysis is an efficient method for synthesizing β-peptides, avoiding the need for costly and time-consuming enzyme purification. nih.govfrontiersin.org In this approach, microorganisms engineered to overexpress specific enzymes are used directly as catalysts. nih.gov This strategy has been successfully demonstrated for the synthesis of the β,α-dipeptide L-carnosine (β-alanyl-L-histidine), which serves as a model for the production of other β-peptides like this compound. nih.govresearchgate.net

Researchers have developed recombinant E. coli strains that overexpress β-aminopeptidases, enzymes capable of forming peptide bonds. nih.govresearchgate.net These engineered cells can directly catalyze the synthesis of L-carnosine from its constituent amino acids. nih.gov By optimizing reaction conditions such as pH and substrate concentrations, yields of up to 71% have been achieved. nih.govresearchgate.net The whole-cell biocatalyst also demonstrates high stability, remaining effective for at least five repeated batches. nih.gov In a fed-batch process, this system was able to accumulate L-carnosine to a concentration of 3.7 g/L. nih.govresearchgate.net

The use of whole cells provides several advantages, including the protection of the enzyme within the cellular environment and the ease of catalyst recovery and reuse through simple centrifugation. nih.govmdpi.com This makes whole-cell biocatalysis a promising and cost-effective strategy for the industrial production of β-peptides. nih.gov

Table 2: Whole-Cell Biocatalysis for L-Carnosine Synthesis

| Biocatalyst | Enzyme Overexpressed | Model Product | Key Findings |

|---|---|---|---|

| Recombinant E. coli | β-aminopeptidase (DmpA from Ochrobactrum anthropi) | L-Carnosine (β-alanyl-L-histidine) | Achieved 71% yield; stable for 5 repeated batches; 3.7 g/L product accumulation. nih.govresearchgate.net |

Enzyme-Catalyzed Hydroamination Reactions for Beta-Alanine Synthesis

Enzyme-catalyzed reactions provide a highly specific and efficient route for synthesizing β-alanine from readily available precursors. frontiersin.orgresearchgate.net A particularly atom-efficient method is the direct hydroamination of acrylic acid. acs.org While no natural enzyme is known to perform this reaction, researchers have successfully engineered enzymes to catalyze this conversion. acs.orgacs.org

One notable success involves the redesign of aspartate ammonia-lyase (AspB), an enzyme that naturally catalyzes the amination of fumarate (B1241708) to L-aspartate. acs.orgacs.org Using computational design and bioinformatics, the enzyme's active site was modified to accommodate acrylic acid as a substrate. acs.orgacs.org This engineering effort resulted in mutant enzymes capable of synthesizing β-alanine from acrylic acid with a catalytic efficiency (kcat/Km) improved by at least 1000-fold compared to the wild-type enzyme, which showed no detectable activity. acs.org

Another enzymatic strategy involves a dual-enzyme cascade to convert fumaric acid into β-alanine. frontiersin.orgnih.gov This two-step process first uses an aspartate ammonia-lyase to convert fumaric acid to L-aspartic acid. frontiersin.orgnih.gov Subsequently, an L-aspartate-α-decarboxylase (like PanD) catalyzes the decarboxylation of L-aspartic acid to produce β-alanine. nih.gov This method is advantageous because it uses fumaric acid, a less expensive substrate than L-aspartic acid. frontiersin.orgnih.gov Under optimized conditions, this dual-enzyme system has achieved a β-alanine yield of 80% of the theoretical maximum within 120 minutes. nih.gov

Table 3: Enzyme-Catalyzed Synthesis of β-Alanine

| Strategy | Key Enzyme(s) | Substrate(s) | Product | Key Finding |

|---|---|---|---|---|

| Enzyme Redesign | Engineered Aspartate Ammonia-Lyase (AspB) | Acrylic acid, Ammonia | β-Alanine | Created a novel catalytic activity, improving kcat/Km by >1000-fold. acs.org |

| Dual-Enzyme Cascade | Methylaspartate ammonia-lyase (EcMAL), L-aspartate-α-decarboxylase (CgPanD) | Fumaric acid, Ammonia | β-Alanine | Achieved 80% theoretical yield in 120 minutes. nih.gov |

Structural Characterization and Conformational Analysis of Leu Beta Ala Peptides

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation

A combination of sophisticated analytical methods is essential for the comprehensive characterization of Leu-beta-Ala and other β-peptides. These techniques provide detailed information on conformation, purity, and composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. For dipeptides like this compound, NMR can provide insights into the conformational preferences of the peptide backbone. uzh.ch Techniques such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are employed to identify spin systems and determine through-space proximities between protons, respectively. uzh.ch

In the study of peptides containing β-amino acids, NMR spectroscopy, in conjunction with molecular dynamics (MD) calculations, has been used to investigate the conformational bias exerted by the β-amino acid residue. nih.gov For instance, studies on cyclic peptides have shown that a single β-amino acid can induce specific secondary structures, such as pseudo γ-turns or pseudo β-turns. nih.gov The analysis of chemical shifts provides an indication of the local electronic environment of each nucleus, with deviations from random coil values suggesting the presence of structured regions. uzh.ch For example, the chemical shifts of α-protons, β-protons, and amide protons are characteristic of different amino acid residues and their conformations. uzh.chacs.org

Table 1: Representative ¹H-NMR Chemical Shift Ranges for Amino Acid Residues in Peptides

| Proton Type | Approximate Chemical Shift Range (ppm) |

|---|---|

| Amide (NH) | 6.5 - 12.0 uzh.ch |

| Aromatic | 6.5 - 8.0 |

| Alpha (Hα) | 3.5 - 5.0 uzh.ch |

| Beta (Hβ) | 1.5 - 4.5 uzh.ch |

| Aliphatic/Side Chain | 0.5 - 4.0 uzh.ch |

Note: These are general ranges and can vary significantly based on the specific peptide sequence, conformation, and solvent conditions.

Mass spectrometry (MS) is indispensable for determining the molecular weight and sequence of peptides. Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) allow for the analysis of intact biomolecules, including peptides and their non-covalent complexes. capes.gov.brfrontiersin.org ESI-MS, for example, has been effectively used to analyze the number and composition of polypeptide chains in leucine (B10760876) zipper complexes, distinguishing between homomeric and heteromeric structures. capes.gov.br

MS is also crucial for studying peptide oligomerization. mdpi.com MALDI-Time-of-Flight (TOF) MS can provide detailed information on the composition and end-groups of oligomer chains, allowing for the calculation of the average degree of oligomerization. mdpi.comresearchgate.net Tandem mass spectrometry (MS/MS) further aids in the structural elucidation by fragmenting the peptide ions and analyzing the resulting fragment ions to determine the amino acid sequence. acs.orgnih.gov This technique is particularly useful for differentiating between isomers and identifying post-translational modifications. frontiersin.org

Table 2: Common Ion Types in Peptide Tandem Mass Spectrometry

| Ion Type | Description |

|---|---|

| b-ions | Fragments containing the N-terminus, formed by cleavage of the peptide bond. |

| y-ions | Fragments containing the C-terminus, formed by cleavage of the peptide bond. |

| a-ions | Formed by the loss of a carbonyl group from a b-ion. |

| x, z-ions | C-terminal ions formed by cleavage along the backbone. |

Source: General knowledge from mass spectrometry principles.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, purification, and quantification of peptides. hplc.eu Reversed-phase HPLC (RP-HPLC) is widely used to assess the purity of synthetic peptides like this compound and to confirm their identity by comparing their retention times to those of known standards. hplc.eucblpatras.gr The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. hplc.eu

HPLC methods can be optimized for the analysis of various amino acids and dipeptides by adjusting parameters such as the mobile phase composition, pH, and column type. google.comnih.gov For instance, a reversed-phase ion-pair HPLC method with UV detection has been developed and validated for the quantification of histidine-containing dipeptides. mdpi.com The use of derivatizing agents, such as 9-fluorenylmethyl chloroformate (FMOC-Cl), can enhance the detection of amino acids in unknown dipeptides. acs.orgpensoft.net The purity of a peptide preparation is a critical parameter, and HPLC is the primary method for its determination. For example, the total purity of Fmoc-D-Leu-OH has been reported to be greater than 99.5% as determined by validated HPLC. cblpatras.gr

Table 3: Typical Parameters for Reversed-Phase HPLC Analysis of Peptides

| Parameter | Typical Value/Condition |

|---|---|

| Column | C18, wide pore (e.g., 300 Å) hplc.eu |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water hplc.eu |

| Mobile Phase B | 0.1% TFA in acetonitrile (B52724) hplc.eu |

| Detection | UV absorbance at 214 nm or 280 nm |

| Flow Rate | 0.1 - 2.0 mL/min nih.govnih.gov |

| Temperature | 25 - 60 °C nih.gov |

Note: These parameters are illustrative and are optimized for specific applications.

Infrared (IR) spectroscopy is a valuable technique for probing the secondary structure of peptides by analyzing their vibrational modes. fu-berlin.de The amide I band (primarily C=O stretching) and the amide II band (N-H bending and C-N stretching) are particularly sensitive to the peptide's conformation. aip.orgresearchgate.net For β-peptides, the amide I' band (in D₂O) can be a distinct reporter of specific secondary structures. For example, a narrow band around 1612 cm⁻¹ is considered a signature of a 14-helix, while a broad feature around 1634 cm⁻¹ suggests an unfolded state. nih.gov

IR studies have been used to differentiate between various β-structures. For instance, the IR spectrum of a β-hairpin can be distinguished from that of an antiparallel β-sheet by the position of its low-frequency band (around 1620 cm⁻¹ for the hairpin versus 1632 cm⁻¹ for the sheet). nih.gov The analysis of IR spectra, often combined with theoretical calculations, can reveal the predominant solution conformation of peptides and the presence of intramolecular hydrogen bonds. nih.gov

Table 4: Characteristic Amide I IR Frequencies for Peptide Secondary Structures

| Secondary Structure | Approximate Amide I Frequency (cm⁻¹) |

|---|---|

| α-Helix | 1650 - 1660 researchgate.netresearchgate.net |

| β-Sheet | 1620 - 1640 researchgate.net |

| β-Turn | ~1665 - 1673 researchgate.net |

| Unordered/Random Coil | 1640 - 1650 uzh.chresearchgate.net |

| 14-Helix (β-peptide) | ~1612 nih.gov |

Source: Data compiled from multiple spectroscopic studies.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific platform for the comprehensive analysis of peptides and amino acids in complex mixtures. researchgate.netmdpi.com This technique allows for the separation of isomers and the precise quantification of individual components. acs.orgfigshare.com LC-MS/MS methods have been developed to profile and quantify hundreds of dipeptides simultaneously. researchgate.netacs.org

For detailed amino acid profiling, LC-MS/MS can differentiate between positional isomers, such as leucine and isoleucine, which have the same mass but can be separated chromatographically and distinguished by their fragmentation patterns. anaquant.commdpi.com The use of derivatization agents can further enhance the sensitivity and specificity of the analysis. mdpi.com This powerful analytical tool is essential for understanding the metabolic roles of dipeptides and for identifying them as potential biomarkers. acs.org

Table 5: Performance Characteristics of an LC-MS/MS Method for Dipeptide Quantitation

| Parameter | Reported Value |

|---|---|

| Number of Dipeptides Quantified | 335 acs.org |

| Limit of Detection (LOD) | 0.088 - 3.2 nM acs.org |

| Linearity (Correlation Coefficient) | 0.981 - 0.999 acs.org |

| Interday Precision (RSD) | 3.4 - 13.4% (peak area) acs.org |

Source: Data from a study on comprehensive dipeptide profiling.

Conformational Preferences and Induced Secondary Structures

The incorporation of β-amino acids like β-alanine into a peptide chain significantly influences its conformational landscape. rsc.orgwikipedia.org Unlike α-peptides, which predominantly form α-helices and β-sheets, β-peptides can adopt a variety of unique and stable secondary structures, including different types of helices (8-, 10-, 12-, 14-helix) and sheet structures. wikipedia.orgnih.gov The specific conformation adopted is dependent on the substitution pattern on the Cα and Cβ atoms. nih.gov

Theoretical studies have shown that for an unsubstituted β-peptide backbone, the 10/12-helix is intrinsically the most stable. nih.gov However, the presence of substituents, as in this compound, can alter these preferences. nih.gov For example, β³-peptides tend to favor the 14-helix. nih.gov The conformational preferences of non-polar amino acid residues also play a role, with residues like leucine promoting α-helical structures in α-peptides. nih.govslu.se In the context of β-peptides, the interplay between the inherent backbone preferences and the steric and electronic effects of the side chains dictates the final secondary structure. nih.gov Even a single β-amino acid within a cyclic peptide can act as a reliable inducer of secondary structures like turns. nih.gov The ability to form stable, predictable secondary structures makes β-peptides, including those containing this compound, attractive building blocks for the design of novel functional molecules. nih.govresearchgate.net

Influence of Beta-Alanine Residue on Peptide Backbone Geometry and Solubility

The introduction of a β-alanine (β-Ala) residue into a peptide sequence imparts significant changes to the backbone geometry. Unlike α-amino acids, β-alanine possesses an additional methylene (B1212753) group in its backbone, which increases its conformational flexibility. This flexibility allows β-Ala to adopt either a folded gauche conformation or an extended trans conformation in acyclic peptides. nih.gov The specific conformation is often influenced by neighboring amino acid residues and other structural constraints. nih.gov

The presence of β-Ala can also impact the solubility of peptides. Studies have shown that peptides containing β-Ala residues exhibit higher solubility in organic solvents compared to peptides composed solely of α-amino acids like glycine (B1666218) and leucine. oup.com This enhanced solubility is attributed to the altered geometry of the peptide backbone caused by the β-Ala residue, which is thought to disrupt the aggregation that can occur with peptides containing only α-amino acids. oup.com The role of β-Ala in increasing solubility is considered similar to that of proline, which introduces a kink in the peptide chain. oup.com

Table 1: Order of Peptide Solubility in Organic Solvents oup.com

| Residue | Relative Solubility |

|---|---|

| Pro | Highest |

| β-Ala | High |

| γ-Aba | Moderate-High |

| Asp(OBzl) | Moderate |

| Leu | Moderate-Low |

Intramolecular Hydrogen Bonding Patterns and Stabilization

Intramolecular hydrogen bonds are crucial for stabilizing the secondary structures of peptides. In peptides containing β-alanine, the additional backbone atoms create opportunities for novel hydrogen bonding patterns that are not observed in standard α-peptides. These hydrogen bonds can occur between backbone groups within the same peptide chain, leading to the formation of stable folded structures. vaia.com

Computational studies on β-alanine have revealed the potential for intramolecular hydrogen bonds between the amino and carboxyl groups, contributing to the stability of certain conformers. researchgate.net The formation of these hydrogen bonds can be either red-shifted (stronger) or blue-shifted (weaker), depending on the specific conformation of the molecule. researchgate.net In hybrid α/β-peptides, the presence of β-alanine can lead to the formation of expanded hydrogen-bonded rings, such as C11, C12, C14, and C15 rings, which are larger than the C10 (β-turn) and C13 (α-helix) rings found in α-peptides. pnas.orgresearchgate.net The stability of these structures is often dependent on the solvent environment, with non-hydrogen-bonding solvents favoring the formation of intramolecular hydrogen bonds. researchgate.net

Induction of Beta-Hairpin and Helical Structures in Beta-Peptides and Hybrid Alpha/Beta-Peptides

The unique conformational preferences of β-alanine and other β-amino acids can be exploited to design peptides that fold into specific secondary structures, such as β-hairpins and helices.

Beta-Hairpin Structures: β-hairpins are simple structural motifs consisting of two antiparallel β-strands connected by a short loop. wikipedia.org The incorporation of β-amino acids into the turn segment of a peptide can facilitate the formation of β-hairpin structures. researchgate.netiisc.ac.in The flexibility of the β-alanine backbone allows it to adopt the necessary turn conformation to bring the two β-strands into alignment for hydrogen bonding. iisc.ac.in The stability of these β-hairpins is often enhanced by cross-strand interactions, including hydrogen bonds and other non-covalent interactions. nih.govnih.gov For instance, the folding of the amyloid-β peptide, implicated in Alzheimer's disease, is thought to involve the formation of a β-hairpin motif that is crucial for its aggregation into toxic oligomers. acs.org

Table 2: Common Secondary Structures in Peptides with β-Amino Acids

| Secondary Structure | Key Features | References |

|---|---|---|

| β-Hairpin | Two antiparallel β-strands connected by a turn. β-amino acids often in the turn region. | researchgate.netwikipedia.orgiisc.ac.in |

| 11/9-Helix | A helical structure found in alternating α/β-peptides. | researchgate.net |

| 14/15-Helix | A helical structure found in α/β-peptides, often with longer chain lengths. | acs.orgrsc.org |

| 310-Helix | Can be induced in peptides containing certain conformationally constrained residues. | explorationpub.comresearchgate.netnih.gov |

Conformational Heterogeneity in Flexible Beta-Peptides

Due to their increased number of rotatable bonds, peptides containing β-amino acids often exhibit significant conformational heterogeneity. nih.govrsc.org This means that in solution, they can exist as an ensemble of different conformations in equilibrium. This flexibility can be both an advantage and a challenge in peptide design.

The conformational landscape of these peptides can be influenced by several factors, including the specific sequence, solvent conditions, temperature, and the presence of conformational constraints. rsc.orgfrontiersin.org For example, some cyclic α3β tetrapeptides have been observed to be conformationally heterogeneous, suggesting that even in a constrained macrocyclic structure, the β-residue can impart flexibility. rsc.org However, in some cases, specific positioning of turn-inducing residues can lead to a more conformationally homogeneous structure. rsc.org Understanding and controlling this conformational heterogeneity is a key aspect of designing β-peptides with specific functions. nih.govpnas.org

Mechanistic Studies of Leu Beta Ala and Beta Peptide Interactions in Biochemical Systems

Enzyme-Substrate and Enzyme-Inhibitor Relationships

The susceptibility of peptides containing β-amino acids, such as Leu-beta-Ala, to enzymatic cleavage is a critical factor in their biological activity and potential as therapeutic agents. Generally, β-peptides are more resistant to degradation by common proteases compared to their α-peptide counterparts. However, specific enzymes have been identified that can recognize and hydrolyze peptide bonds involving β-amino acids.

Research has shown that certain L-aminopeptidases exhibit activity towards peptides with N-terminal β-amino acids. For instance, the L-aminopeptidase D-Ala-esterase/amidase DmpA from Ochrobactrum anthropi can cleave peptides containing small N-terminal β-homoamino acids. ethz.ch This enzyme was initially recognized for its ability to hydrolyze both (R)- and (S)-α-amino acids from various substrates. ethz.ch Another enzyme with L-amidase activity from Ochrobactrum anthropi NCIMB 40321, however, did not show activity towards β-amino acid amides like dl-β-aminobutyric acid amide. asm.org

The substrate specificity of these enzymes is often influenced by the nature of the amino acid side chains. For example, some β-peptidyl aminopeptidases show a preference for aliphatic and aromatic side chains at the N-terminal β-amino acid position. nih.gov While specific studies focusing exclusively on this compound as a substrate are limited, the existing data on related β-peptides suggest that its hydrolysis would depend on the specific enzyme's active site architecture and substrate preferences.

Amidases, another class of hydrolases, are also being explored for their activity on β-amino acid derivatives. N-acetylmuramoyl-L-alanine amidases, for instance, cleave the amide bond between the glycan and peptide moieties in peptidoglycan. frontiersin.org While these are highly specific, the broader investigation into amidases with varied substrate scopes, like the L-proline amide hydrolase from Pseudomonas syringae, indicates a potential for enzymes that can accommodate non-standard amino acid structures. mdpi.com

A unique class of enzymes, termed β-peptidyl aminopeptidases, has been discovered and characterized, which specifically hydrolyze N-terminal β-amino acid residues from peptides. nih.govnih.gov These enzymes are crucial for understanding the metabolism of β-peptides and hold potential as biocatalysts. nih.govresearchgate.net

One of the well-studied β-aminopeptidases is BapA from Sphingosinicella xenopeptidilytica. researchgate.net This enzyme belongs to the N-terminal nucleophile (Ntn) hydrolase family and has the distinct ability to cleave β-amino acids from the N-terminus of peptides. researchgate.net Structural and mutational analyses have identified key residues, Ser250, Ser288, and Glu290, as being involved in its catalytic mechanism. researchgate.net

The substrate specificity of β-peptidyl aminopeptidases can vary. Two distinct bacterial β-peptidyl aminopeptidases were found to hydrolyze a range of β-peptides and mixed β/α-peptides, with the absolute requirement of a β-amino acid at the N-terminus. nih.gov These enzymes demonstrated a preference for the L-configuration of the N-terminal β-amino acid. nih.gov The activity of these enzymes is also influenced by the side chain of the N-terminal β-amino acid, with a general preference for aliphatic and aromatic side chains over those that are hydroxyl-containing, basic, or polar. nih.gov

The discovery and characterization of these enzymes are expanding the toolbox for biocatalysis, enabling the synthesis of β-peptides and the kinetic resolution of β-amino acids. nih.gov For instance, β-peptidyl aminopeptidases have been utilized for the synthesis of carnosine (β-alanine-L-histidine). d-nb.info

Table 1: Characterized Beta-Peptidyl Aminopeptidases and their Properties

| Enzyme | Source Organism | Substrate Preference | Key Features |

| BapA | Sphingosinicella xenopeptidilytica | N-terminal β-amino acids | Belongs to the Ntn hydrolase family. researchgate.net |

| BapA | Sphingosinicella microcystinivorans Y2 | N-terminal β-amino acids | Used in the synthesis of carnosine. ethz.chd-nb.info |

| DmpA | Ochrobactrum anthropi | N-terminal β- and α-amino acids | Also exhibits L-aminopeptidase and D-Ala-esterase/amidase activity. ethz.chnih.gov |

| BapAMs | Mycolicibacterium smegmatis MC2 155 | N-terminal β-amino acids | Gram-positive origin. nih.gov |

| BapAYlip | Yarrowia lipolytica | N-terminal β-amino acids | Fungal origin. nih.gov |

.

Beta-secretase (BACE1) is a primary therapeutic target for Alzheimer's disease as it is a key enzyme in the production of amyloid-β peptide. nih.govekb.eg The design of potent and selective BACE1 inhibitors has been a major focus of research, with many efforts centered on peptidomimetic compounds that mimic the natural substrate of the enzyme.

A common strategy involves the incorporation of a non-hydrolyzable isostere of the scissile amide bond of the substrate. The Leu-Ala dipeptide sequence is part of the cleavage site of the amyloid precursor protein (APP), making it a valuable scaffold for inhibitor design. nih.govekb.eg Specifically, the hydroxyethylene (HE) isostere of Leu-Ala has been successfully used to develop potent BACE1 inhibitors. acs.orgnih.gov

One such inhibitor, OM99-2, which incorporates a Leu-Ala hydroxyethylene isostere, demonstrated very potent BACE1 inhibitory activity with a Ki of 1.6 nM. nih.govekb.eg X-ray crystallography of BACE1 in complex with this inhibitor revealed that it binds in the substrate-binding pocket in an extended conformation, with the hydroxyl group of the isostere interacting with the catalytic aspartic acid residues (Asp32 and Asp228). nih.govekb.eg

Further structure-activity relationship (SAR) studies on the Leu-Ala HE scaffold have led to the identification of even more potent non-peptide inhibitors. nih.gov For instance, modifications to the N- and C-terminal residues have yielded compounds with excellent enzyme-inhibiting potency and improved cell-based activity. nih.gov These studies have highlighted the importance of features like an isobutyl amine at the C-terminus and specific substitutions on an isophthalamide (B1672271) N-terminus for enhanced binding to the BACE1 active site. nih.gov

Table 2: BACE1 Inhibitors Incorporating Leu-Ala Scaffolds

| Inhibitor | Scaffold | Potency (Ki or IC50) | Key Structural Features |

| OM99-2 | Leu-Ala hydroxyethylene isostere | Ki = 1.6 nM nih.govekb.eg | Substrate-based peptidomimetic. nih.govekb.eg |

| Compound 20 | Hydroxyethylene-based | IC50 = 30 nM acs.org | N-terminal isophthalamide, lacks C-terminal carboxylic acid. acs.org |

| Compound 37 | Leu-Ala hydroxyethylene | Potency comparable to OM99-2 nih.gov | Non-peptide, optimized N- and C-terminal residues. nih.gov |

| Compound 44 | Leu-Ala hydroxyethylene | Potency comparable to OM99-2 nih.gov | Non-peptide, optimized N- and C-terminal residues. nih.gov |

.

D-alanine-D-alanine ligase (Ddl) is an essential bacterial enzyme involved in peptidoglycan biosynthesis and is a target for antibiotics. nih.govrcsb.org It belongs to the ATP-grasp superfamily of enzymes, which share a characteristic nucleotide-binding fold. nih.govrcsb.org The study of Ddl provides insights into the catalytic mechanisms of this enzyme family, which can be relevant for understanding enzymes that might interact with β-peptides.

A key feature of Ddl is its activation by monovalent cations (MVCs), such as potassium (K+). nih.gov While the enzyme retains some activity in the absence of MVCs, its efficiency is significantly increased in their presence. nih.govrcsb.org For Ddl from Thermus thermophilus (TtDdl), the presence of activating MVCs like K+ and Rubidium (Rb+) can increase its efficiency by approximately 20-fold. nih.govrcsb.org

Structural studies have revealed that the activating MVCs bind at a site adjacent to the active site of Ddl. nih.govrcsb.org This binding does not appear to cause a significant conformational change in the enzyme. rcsb.org Instead, it is proposed that the MVCs activate Ddl by altering the charge distribution within the active site, thereby facilitating the catalytic reaction. nih.govrcsb.org The binding site for these cations is structurally conserved within the ATP-grasp superfamily, suggesting a common mechanism of activation. nih.govrcsb.org

While Ddl itself acts on D-alanine, the principles of its activation and catalysis by an ATP-grasp mechanism can serve as a model for understanding how other ligases might be designed or engineered to synthesize peptides containing β-amino acids. The requirement for specific cations and the role of the ATP-grasp fold in catalysis are fundamental aspects that would likely be relevant in the enzymatic synthesis of β-peptides.

Molecular Recognition and Binding Dynamics

The interaction between proteins and peptides is fundamental to many biological processes, including signal transduction, enzyme regulation, and immune responses. The Leu-Ala motif, being a common dipeptide sequence, can play a significant role in these interactions. Understanding the molecular recognition and binding dynamics of this motif is crucial for designing peptides with specific binding properties.

In the context of the immune system, the binding of peptides to Major Histocompatibility Complex (MHC) molecules is a critical step in T-cell activation. The human class I MHC allele HLA-A0201 has been extensively studied, and its binding groove accommodates peptides of 8-10 amino acids. ddg-pharmfac.net Analysis of the binding motifs for HLA-A0201 has shown that while certain positions have strong preferences for specific amino acids (anchor residues), other positions are more permissive. ddg-pharmfac.net The Leu-Ala sequence could potentially be part of a larger peptide that binds to this or other MHC alleles, with its contribution to binding affinity depending on its position within the peptide and the specific residues lining the binding groove.

More broadly, short linear motifs (SLiMs), which are typically 3-12 amino acids long and located in intrinsically disordered regions of proteins, are known to mediate a vast number of protein-protein interactions. nih.gov The Leu-Ala motif could be a component of such a SLiM. Alanine (B10760859) scanning mutagenesis is a common technique used to probe the importance of individual residues within a binding motif. pnas.org Replacing a key residue with alanine can significantly reduce binding affinity, highlighting the contribution of that residue's side chain to the interaction. For instance, in the context of DNA polymerase III subunit binding, substituting a leucine (B10760876) with an alanine in a binding peptide significantly decreased its inhibitory effect, demonstrating the importance of the leucine residue. pnas.org

Computational methods, such as quantitative structure-activity relationship (QSAR) analysis and molecular docking, are increasingly used to predict and analyze peptide-protein interactions. ddg-pharmfac.netmdpi.com These methods can help to elucidate the specific interactions, such as hydrogen bonds and hydrophobic contacts, that govern the binding of a peptide containing a Leu-Ala motif to its protein target.

Receptor Ligand Binding Investigations

The interaction of peptides with cellular receptors is a cornerstone of biological signaling. The unique structural properties of β-amino acids, such as those in this compound, offer novel ways to probe and modulate these interactions. Research into analogs containing leucine and β-alanine sheds light on the binding mechanisms of several critical receptor families.

G-Protein Coupled Receptors (GPCRs) The incorporation of β-amino acids into peptide sequences is a recognized strategy for developing ligands with modified properties for GPCRs. acs.org While direct binding data for this compound is not prevalent, studies on mixed α/β-peptides demonstrate their potential as candidates for drug design targeting this receptor superfamily. physiology.org For instance, replacing α-amino acids with their β-isomers in opioid peptides, a class of GPCR ligands, can significantly influence peptide conformation and increase enzymatic stability, making them valuable for creating novel therapeutics. acs.orgphysiology.org

Integrin Receptors Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion. Their binding to ligands often involves specific amino acid motifs. The α4β1 integrin, for example, recognizes sequences such as Leu-Asp-Val-Pro (LDVP) in fibronectin. psu.edupnas.org The leucine residue is critical in these interactions. Studies on the αvβ8 integrin show that a peptide containing an RGDL (Arg-Gly-Asp-Leu) sequence strongly inhibits ligand binding, whereas a peptide with an RGDA (Arg-Gly-Asp-Ala) sequence is approximately 60-fold less effective. wikipedia.org This highlights the importance of the leucine side chain's bulk and hydrophobicity over that of alanine for high-affinity binding. The design of α/β-peptidic mimetics is a useful approach for constructing bioactive molecules that can probe or modulate integrin-ligand interactions, potentially with reduced aggregation tendencies and improved pharmacokinetic properties. acs.org

Estrogen Receptors (ER) Estrogen Receptors (ERα and ERβ) are nuclear receptors that function as ligand-activated transcription factors. nih.govrsc.org Their activity is modulated by coactivator proteins that contain helical LXXLL motifs, where L is leucine. oup.comnih.gov The interaction between the receptor and this leucine-rich motif is critical for transcriptional activation. nih.gov Consequently, peptides designed to mimic or disrupt this interaction serve as powerful tools for studying ER function. Phage display libraries have been used to identify peptide antagonists that selectively target ERα or ERβ by mimicking the LXXLL motif. oup.comnih.gov Structural studies and mutagenesis have pinpointed specific residues, such as Leu-536 in ERα, as critical for coupling ligand binding to changes in the receptor's conformation and activity. wikipedia.orgpnas.org The introduction of mutations at this site can eliminate the agonist activity of ligands like 17β-estradiol, demonstrating the crucial role of specific hydrophobic interactions in receptor function. wikipedia.orgpnas.org

Abscisic Acid (ABA) Receptor In plants, the perception of the hormone abscisic acid (ABA) is mediated by the PYR/PYL/RCAR family of receptors. embopress.orgmdpi.com These receptors bind ABA within a hydrophobic pocket, which is enclosed by flexible loops that control access. nih.gov Structural studies reveal that one of these critical loops contains a Leu-Pro-Ala sequence. embopress.org Mutating the alanine residue in this loop to a bulkier phenylalanine residue can convert the receptor from being repressed by a ligand to being activated by it, underscoring the delicate structural balance required for ligand recognition. embopress.org Furthermore, leucine residues on the receptor surface, such as Leu-87 in PYR1, are involved in receptor dimerization, which is a key mechanism for regulating receptor sensitivity and interaction with downstream protein phosphatases type 2C (PP2Cs). nih.gov

Insulin-Like Growth Factor-1 (IGF-1) Receptor The IGF-1 receptor (IGF-1R) is a receptor tyrosine kinase with a crucial role in growth and metabolism. royalsocietypublishing.orgacs.org Its binding to IGF-1 is complex, involving multiple contact points. Alanine scanning mutagenesis has been instrumental in mapping these sites, revealing that specific leucine residues are essential for high-affinity binding. acs.orgmdpi.com The design of IGF-1 analogs, including those incorporating non-natural amino acids like β-azido-alanine, has been used to probe the structure-function relationships of the hormone-receptor complex. elifesciences.org For example, an analog where the Arg36-Arg37 peptide bond was replaced with a triazole linkage formed from β-azido-alanine and propargylglycine (B1618536) showed a significant reduction in binding affinity to the IGF-1R. elifesciences.org This demonstrates that both the specific side chains and the backbone conformation are critical for receptor interaction and activation.

| Receptor Family | Key Leucine/Alanine-Related Findings | Reference |

|---|---|---|

| Integrin | RGDL peptide is ~60-fold more inhibitory for αvβ8 integrin than RGDA peptide, highlighting the importance of the Leucine side chain. | wikipedia.org |

| Estrogen Receptor (ER) | Binds coactivators via an LXXLL motif; peptides mimicking this motif can act as antagonists. Mutation of Leu-536 alters receptor conformation and activity. | wikipedia.orgoup.comnih.gov |

| ABA Receptor | A critical gating loop contains a Leu-Pro-Ala sequence; mutating the Ala affects ligand binding. Leucine residues on the surface are involved in receptor dimerization. | embopress.orgnih.gov |

| IGF-1 Receptor | Alanine scanning reveals key Leucine residues in the binding site. Analogs with β-azido-alanine show altered binding affinity, probing the importance of the C-domain. | acs.orgelifesciences.org |

Amino Acid Transport Mechanisms Involving Leucine and Alanine Analogs

The transport of amino acids across cell membranes is mediated by a variety of transporter proteins, often with overlapping specificities. Analogs of leucine and alanine are invaluable tools for characterizing these systems, particularly System A and System L.

System A Transporters System A, also known as the alanine-preferring system, is a sodium-dependent active transporter responsible for the uptake of small, neutral amino acids with short or linear side chains, such as alanine and serine. nih.govembopress.org Its activity is crucial for regulating cell growth. nih.gov System A can be distinguished from other transporters by its sensitivity to specific inhibitors like MeAIB (α-(methylamino)isobutyric acid) and its intolerance to N-methylated substrates. embopress.orgnih.gov In sheep wool follicles, the majority of alanine transport exhibits characteristics consistent with System A, being Na+-dependent and inhibited by MeAIB. swolverine.com

System L Transporters System L (leucine-preferring) facilitates the transport of large, branched-chain and aromatic neutral amino acids, including leucine. nih.gov It typically functions as an obligatory exchanger, meaning the import of one amino acid is coupled to the export of another, and is generally sodium-independent. mdpi.com The competitive inhibitor BCH (2-aminobicyclo-(2,2,1)heptanecarboxylic acid) is commonly used to identify and study System L activity. researchgate.net System L is essential for the uptake of branched-chain amino acids (BCAAs) into cells like pancreatic β-cells, which is a prerequisite for activating the mTORC1 signaling pathway. researchgate.netoup.com In rat mammary cells, two L-system transporters, LAT1 and LAT2, are expressed, with LAT1 being the more abundant during lactation and specifically inhibited by compounds like triiodothyronine (T3). nih.gov

Functional Coupling of Transport Systems System A and System L can be functionally coupled in a process termed "tertiary active transport". embopress.org In this model, the Na+-dependent System A actively concentrates its substrates (e.g., glutamine, alanine) inside the cell. embopress.org These intracellular amino acids then serve as exchange substrates for System L, driving the uptake of other large neutral amino acids like leucine against their concentration gradient. mdpi.comembopress.org Co-expression of System A and System L transporters in Xenopus oocytes leads to a significant increase in the net accumulation of System L substrates, demonstrating this functional coupling. embopress.org This interplay is critical for processes like mTOR pathway activation, which is highly sensitive to intracellular leucine concentrations. embopress.org

| Transport System | Primary Substrates | Na+ Dependence | Key Inhibitors/Analogs | Reference |

|---|---|---|---|---|

| System A | Alanine, Serine, Proline, Glutamine | Dependent | MeAIB | nih.govembopress.orgnih.gov |

| System L | Leucine, Isoleucine, Valine, Phenylalanine | Independent (typically) | BCH | nih.govresearchgate.netoup.com |

Modulation of Biological Processes (Non-Clinical Models)

Influence on Hepatic Proteolysis and Cellular Signaling Pathways

Leucine and its analogs, such as this compound, can significantly modulate fundamental cellular processes, including protein turnover in the liver and key signaling networks that govern cell growth and stress responses.

Hepatic Proteolysis In the liver, deprivation-induced proteolysis is a tightly regulated process controlled by a specific group of amino acids, with L-leucine playing a dominant role. royalsocietypublishing.org Studies using perfused rat livers have shown that leucine and its structural mimics, like isovaleryl-L-carnitine, can suppress macroautophagy and inhibit proteolysis in a complex, multiphasic manner. royalsocietypublishing.org The shared structural features of these molecules suggest they act at a common recognition site, possibly at the plasma membrane, to regulate protein degradation. royalsocietypublishing.org Preservation solutions containing specific amino acids, including leucine, have been shown to better prevent proteolysis and ATP-breakdown in liver grafts compared to standard solutions. pnas.org

TOR Pathway The Target of Rapamycin (B549165) (TOR) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. The mammalian target of rapamycin complex 1 (mTORC1) is acutely activated by amino acids, with leucine being the primary mediator of this effect. pnas.orgacs.org Leucine influx into the cell, primarily via the System L transporter, is essential for mTORC1 activation. researchgate.netoup.com This activation leads to the phosphorylation of downstream targets like the ribosomal protein S6 kinase (S6K1) and the translation repressor 4E-BP1, ultimately promoting protein synthesis. pnas.orgacs.org Leucine analogs have been used to probe the structural requirements for this activation, revealing that modifications to leucine's structure can turn it into a partial agonist or an inhibitor of mTOR signaling. nih.gov In pancreatic β-cells, leucine's ability to activate the mTOR pathway is linked to its metabolism within the mitochondria, indicating that it acts as both a signaling molecule and a metabolic fuel. pnas.orgnih.gov

Integrated Stress Response (ISR) The Integrated Stress Response (ISR) is a conserved signaling pathway that cells activate to cope with various stressors, including amino acid deprivation. mdpi.comresearchgate.net A core event of the ISR is the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α), which reduces global protein synthesis while selectively increasing the translation of key stress-response genes, notably the transcription factor ATF4. nih.govresearchgate.net Different stressors activate one of four eIF2α kinases; amino acid starvation activates the kinase GCN2. embopress.orgoup.com Deprivation of essential amino acids, including leucine, is a known trigger for the GCN2-mediated ISR. physiology.orgacs.org This response is a critical defense mechanism, allowing cells to conserve resources and upregulate pathways for amino acid synthesis and transport to restore homeostasis. physiology.org

Role in Peptide Mimetics and Analog Design for Fundamental Biological Probes

The replacement of α-amino acids with β-amino acid counterparts, such as the β-alanine in this compound, is a powerful strategy in medicinal chemistry for designing peptide mimetics and biological probes. acs.org These modifications can bestow desirable properties, including increased resistance to proteolytic degradation, which enhances pharmacokinetic stability. physiology.org

Incorporating β-amino acids influences the peptide backbone's conformation, allowing for the creation of foldamers—non-natural oligomers that adopt specific, predictable secondary structures like helices and sheets. oup.com These novel structures can be designed to mimic the topology of natural protein domains. For example, α/β-peptidic analogs of the antiangiogenic peptide anginex were designed to retain its β-sheet-forming propensity, which is crucial for its biological activity. oup.com This approach can yield bioactive mimetics with a reduced tendency for uncontrolled aggregation, a common problem with β-sheet-forming proteins. oup.com Similarly, α/β/γ-peptides have been engineered to mimic α-helices, serving as inhibitors of protein-protein interactions, such as that between p53 and its regulators.

Furthermore, peptide mimetics containing β-amino acids have been synthesized as potential enzyme inhibitors. For instance, based on the structure of a known β-secretase inhibitor, peptide mimetics incorporating Leu and β-Ala were synthesized to explore new therapeutic avenues for Alzheimer's disease. acs.org Synthetic peptide-based fluorescent probes are another key application, offering advantages over protein-based sensors due to their stability and ease of modification for selective detection of biomolecules in living systems. rsc.org

Interaction with Membrane Environments and Supramolecular Assembly

The interactions of β-peptides with lipid membranes and their capacity for self-organization into larger structures are areas of intense research, with implications for creating novel biomaterials and understanding biological processes.

Interaction with Membrane Environments Peptides containing hydrophobic residues like leucine and alanine can interact with and perturb lipid bilayers. oup.com The nature of this interaction depends on the full peptide sequence and structure. For example, short Ac-WL-X-LL-OH peptides, where X is an aromatic residue, allow the lipid bilayer to retain its lamellar phase, while a peptide with leucine at the X position perturbs the bilayer more significantly, inducing an isotropic phase. The substitution of α-alanine with β-alanine in peptides can also alter their membrane interactions. In some model peptides, this substitution leads to a lateral association with the membrane and induces strong membrane-rigidifying properties even at low concentrations. mdpi.com The ability of peptides to insert into, span, or disrupt membranes is fundamental to their biological function, and β-peptide analogs provide a means to systematically study and control these interactions.

Supramolecular Assembly β-Peptides have a remarkable ability to spontaneously organize into well-defined, higher-order structures through a process called supramolecular self-assembly. nih.gov This process is driven by a network of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. nih.gov Depending on the sequence and design, β-peptides can form a variety of nanostructures, such as nanofibers, nanotubes, ribbons, and hydrogels. nih.govnih.gov For example, N-acetylated β3-peptides can self-assemble in a head-to-tail fashion to form fibers, with the size controllable from the nano- to the macroscale. nih.gov Other β-peptides can be functionalized with complementary recognition units to drive the formation of specific architectures, such as hexameric helix bundles that form rosette nanotubes. This capacity for controlled self-assembly makes β-peptides a versatile platform for the bottom-up design of novel nanomaterials and biomaterials with potential applications in tissue engineering, drug delivery, and the creation of synthetic ion channels. nih.gov

Computational and Theoretical Approaches in Leu Beta Ala Research

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations serve as a "computational microscope" to observe the behavior of molecules over time. These techniques are crucial for understanding the dynamic nature of peptides like Leu-beta-Ala.

The biological function of a peptide is intrinsically linked to its three-dimensional structure and flexibility. Conformational sampling aims to explore the vast landscape of possible shapes a molecule can adopt. For a dipeptide like this compound, which contains a flexible β-amino acid, understanding its preferred conformations is key.

Conformational Sampling: Molecular dynamics simulations can track the atomic movements of this compound in a simulated aqueous environment, revealing its accessible conformations. nih.govaip.org Studies on dipeptides have shown that even short peptides exhibit preferences for specific backbone arrangements, such as β-strand or polyproline II (PII) conformations. pnas.org The presence of a β-alanine residue introduces additional flexibility into the peptide backbone compared to α-amino acids, potentially leading to a unique conformational profile for this compound. acs.org Research on peptides containing β-alanine has highlighted its role in inducing specific secondary structures, such as β-turns. capes.gov.br

Free Energy Calculations: These calculations quantify the stability of different conformations. By constructing a free energy landscape, researchers can identify the most probable and thus most stable structures of this compound. nih.govaip.orgpnas.org Methods like alchemical free energy calculations can also predict the energetic consequences of modifying the peptide, providing a theoretical framework for designing analogs with desired properties. acs.org While direct free energy landscapes for this compound are not extensively documented in the literature, studies on similar dipeptides demonstrate the power of these methods in correlating structure with stability. pnas.orgrsc.org For example, simulations of the leucine (B10760876) transporter (LeuT) have utilized free energy landscapes to understand the binding and transport of substrates like leucine and alanine (B10760859). nih.govaip.org

Understanding how this compound or peptides containing this motif interact with protein targets is crucial for drug discovery. Molecular docking is a computational technique that predicts the preferred orientation of a ligand (the peptide) when bound to a receptor (the protein). nih.govscielo.brplos.org

Docking and Binding Mode Prediction: Docking algorithms can screen virtual libraries of compounds and predict their binding affinity to a target protein. For a peptide containing this compound, docking could identify potential binding pockets on a receptor and predict the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. scielo.brplos.orgfrontiersin.org Studies on other peptides have successfully used docking to elucidate binding modes and guide the design of inhibitors. acs.orgnih.gov For instance, docking studies of peptides targeting the xanthine (B1682287) oxidase enzyme have revealed how specific amino acid residues contribute to binding and inhibition. scielo.br

Binding Site Analysis: Once a docked pose is obtained, the binding site can be analyzed to understand the molecular basis of recognition. This involves identifying the amino acid residues of the protein that are in close contact with the this compound peptide. This information is critical for designing more potent and selective analogs. Computational tools can map the electrostatic and hydrophobic properties of the binding pocket, providing a detailed picture of the interaction environment.

The inclusion of β-amino acids creates hybrid peptides with unique structural properties. Predicting the three-dimensional structure of these peptides from their amino acid sequence is a significant challenge in computational biology.

The presence of the β-alanine in this compound introduces an additional rotatable bond in the backbone compared to α-dipeptides. This increased flexibility makes structure prediction more complex. However, computational methods have been developed to tackle this challenge. Neural network-based approaches and methods that combine statistical data from known protein structures are often employed. plos.org For hybrid peptides containing both α- and β-amino acids, specific force fields and modeling protocols are necessary to accurately capture their folding behavior. biorxiv.orgresearchgate.net Studies on peptides containing β-amino acids have shown they can adopt stable, well-defined secondary structures like helices and hairpins, which can be predicted and analyzed using computational tools. acs.orgcapes.gov.br

Quantum Chemical Calculations and Spectroscopic Property Prediction

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, provide a highly accurate description of the electronic structure of molecules. These methods can be used to calculate various properties of this compound, including its geometry, charge distribution, and spectroscopic parameters. researchsquare.comaip.orgaustinpublishinggroup.com

Molecular Properties: QC methods can optimize the geometry of this compound to find its most stable structure at a fundamental level. They can also compute properties like dipole moment and electrostatic potential, which are crucial for understanding how the molecule interacts with its environment and with other molecules. aip.org

Spectroscopic Property Prediction: A powerful application of QC is the prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. researchgate.netacdlabs.comnih.govacs.orgmpg.de By calculating these parameters for different possible conformations of this compound, researchers can compare them with experimental spectra to determine the dominant structure in solution. This approach has been successfully applied to various peptides to elucidate their conformational preferences. acs.orgtubitak.gov.tr While specific QC studies on this compound are not abundant, the methodologies are well-established for dipeptides and provide a powerful tool for its structural investigation. researchsquare.comaip.org

Structure-Activity Relationship (SAR) Modeling and Design

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a molecule relates to its biological activity. researchgate.netresearchgate.netacs.orgresearchgate.netnih.gov Computational SAR methods are invaluable for guiding the design of new peptide analogs with improved properties.

Computational alanine scanning is a technique used to evaluate the importance of individual amino acid residues in a peptide for its interaction with a target protein. peptide.comwikipedia.orgnih.gov In this method, each residue in the peptide is virtually mutated to alanine, and the change in binding free energy is calculated.

Alanine Scanning: If a peptide containing the this compound motif were known to bind to a specific receptor, computational alanine scanning could be used to determine the contribution of both the leucine and the β-alanine residues to the binding affinity. d-nb.info A large positive change in binding free energy upon mutation to alanine would indicate that the original residue is a "hotspot" for the interaction. nih.gov This technique has been widely used to analyze protein-protein and protein-peptide interactions, providing critical insights for peptide engineering. nih.govd-nb.info

Residue Contribution Analysis: Beyond simple alanine scanning, computational methods can provide a more detailed breakdown of the energetic contribution of each residue. By decomposing the total binding energy into contributions from individual residues and even individual atoms, researchers can gain a precise understanding of the forces driving the interaction. This analysis can reveal the specific roles of the leucine side chain and the β-alanine backbone in the binding process, guiding the design of new analogs with enhanced potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Development

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to ascertain the mathematical and statistical relationships between the chemical structures of compounds and their biological activities. researchgate.net For peptides like this compound, QSAR models are developed to predict their biological effects based on their structural and physicochemical properties. researchgate.net

The fundamental principle of QSAR is that the variations in the biological activity of a series of compounds are directly related to the changes in their molecular features. d-nb.info The process of developing a QSAR model involves several key steps. Initially, a dataset of peptides with known biological activities is compiled. Then, molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are calculated. acs.org These descriptors can be categorized into various types, including topological, electronic, and spatial properties. researchgate.netacs.org

Statistical techniques such as multiple linear regression (MLR) and partial least squares (PLS) are then employed to establish a correlation between the calculated descriptors and the observed biological activity. researchgate.netsciopen.comacs.org The resulting mathematical equation constitutes the QSAR model. A robust QSAR model should not only accurately fit the data used to create it but also possess predictive power for new, untested compounds. researchgate.net

In the context of this compound and related beta-peptides, QSAR studies can provide valuable insights into the structural requirements for a specific biological interaction. For instance, by analyzing the descriptors that are most influential in the QSAR model, researchers can identify the key molecular properties, such as hydrophobicity, steric bulk, or electronic charge distribution, that govern the peptide's activity. This knowledge is instrumental in the rational design of new analogs with improved potency or selectivity.

Table 1: Key Steps in QSAR Model Development

| Step | Description |

| Data Set Selection | A collection of molecules with experimentally determined biological activities is gathered to serve as the training set for the model. researchgate.net |

| Descriptor Calculation | Numerical values representing various physicochemical properties of the molecules are calculated. These can include constitutional, topological, electrostatic, and quantum chemical descriptors. researchgate.netacs.org |

| Model Building | Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to create a mathematical equation that links the descriptors to the biological activity. researchgate.netsciopen.com |

| Model Validation | The model's predictive ability is assessed using an independent set of molecules (test set) that were not used in the model's creation. researchgate.net |

De Novo Design of Beta-Peptide Analogs for Specific Interactions

De novo design refers to the creation of novel peptide sequences with desired structures and functions from scratch, rather than by modifying existing ones. nih.govbakerlab.org The incorporation of β-amino acids, such as in the dipeptide this compound, offers unique opportunities for the de novo design of peptide analogs with enhanced stability and specific biological activities. nih.govspringernature.com

The inclusion of β-amino acids into peptide backbones introduces significant conformational changes compared to their α-amino acid counterparts. nih.gov This structural diversity allows for the design of peptides that can mimic various secondary structures like helices, turns, and sheets, which are crucial for molecular recognition and biological function. nih.govacs.org For example, the presence of a β-Ala residue can influence the folding of a peptide chain, leading to well-defined three-dimensional structures. nih.gov